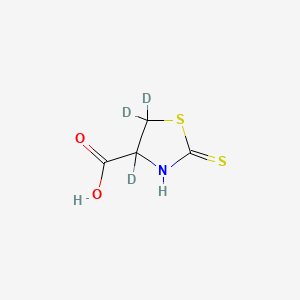
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid is a synthetic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thioxo group (S=C) and a carboxylic acid group (COOH) attached to a thiazolidine ring The deuterium labeling (D3) indicates the presence of three deuterium atoms, which are isotopes of hydrogen
Méthodes De Préparation
The synthesis of (+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of cysteine with formaldehyde under acidic conditions.
Introduction of Thioxo Group: The thioxo group can be introduced by reacting the thiazolidine intermediate with sulfur or a sulfur-containing reagent.
Deuterium Labeling: The incorporation of deuterium atoms can be achieved by using deuterated reagents or solvents during the synthesis.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thioxo group and carboxylic acid group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid can be compared with other thiazolidine derivatives and compounds with similar functional groups. Some similar compounds include:
Thiazolidine-2,4-dione: A compound with a thiazolidine ring and two carbonyl groups.
2-Thioxothiazolidine-4-carboxylic acid: A compound with a similar structure but without deuterium labeling.
Thiazolidine-4-carboxylic acid: A compound with a thiazolidine ring and a carboxylic acid group.
The uniqueness of this compound lies in its deuterium labeling, which can influence its chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C4H5NO2S2 |
|---|---|
Poids moléculaire |
166.2 g/mol |
Nom IUPAC |
4,5,5-trideuterio-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/i1D2,2D |
Clé InChI |
SQUOCHQOQMZGQP-FUDHJZNOSA-N |
SMILES isomérique |
[2H]C1(C(NC(=S)S1)([2H])C(=O)O)[2H] |
SMILES canonique |
C1C(NC(=S)S1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
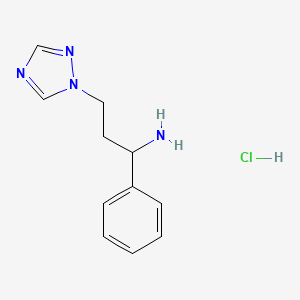
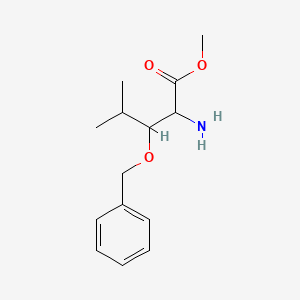
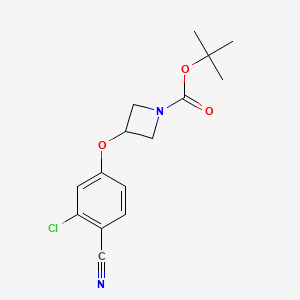
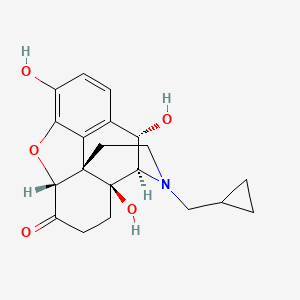
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
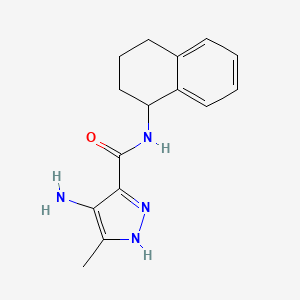
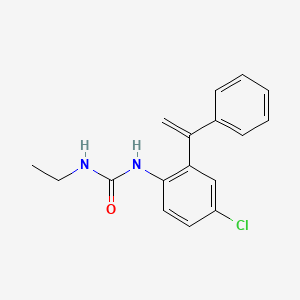
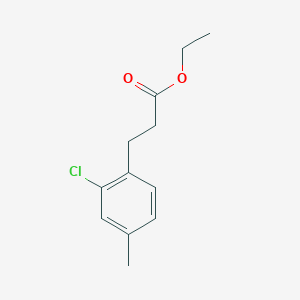
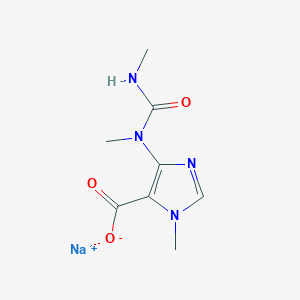
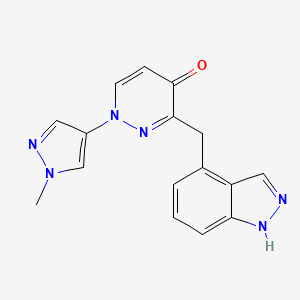
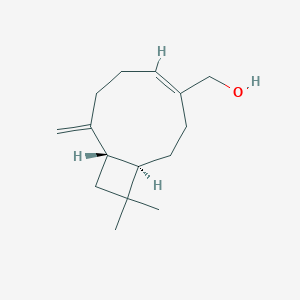
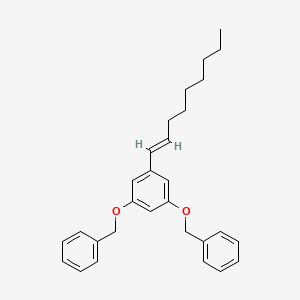
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
